3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide
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Overview
Description
3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide is a complex organic compound that belongs to the thiazolium family This compound is characterized by its unique structure, which includes a thiazolium ring substituted with benzylamino, methylsulfanyl, and phenyl groups The presence of the iodide ion further adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide typically involves a multi-step process. One common method includes the reaction of benzylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and may require the use of a catalyst to facilitate the formation of the thiazolium ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored and controlled to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions result in the formation of new thiazolium salts with different anions .
Scientific Research Applications
3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of 3-(benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets. In biological systems, the compound may interact with cellular proteins and enzymes, leading to the disruption of essential biochemical pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and membrane integrity. The compound’s anticancer properties may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: Structurally similar to thiazolium salts, pyridinium salts are also used in various chemical and biological applications.
Imidazolium Salts: Another class of compounds with a similar structure, imidazolium salts are known for their use in ionic liquids and as catalysts in organic synthesis.
Uniqueness
3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylamino and methylsulfanyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
N-benzyl-2-methylsulfanyl-4-phenyl-1,3-thiazol-3-ium-3-amine;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2S2.HI/c1-20-17-19(18-12-14-8-4-2-5-9-14)16(13-21-17)15-10-6-3-7-11-15;/h2-11,13,18H,12H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGCWDPVFIBIJM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=[N+](C(=CS1)C2=CC=CC=C2)NCC3=CC=CC=C3.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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